2-(1,3-Benzoxazol-4-yloxy)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-4-yloxy)ethanol |
InChI |
InChI=1S/C9H9NO3/c11-4-5-12-7-2-1-3-8-9(7)10-6-13-8/h1-3,6,11H,4-5H2 |
InChI Key |
STFWLEYJTJVFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCO)N=CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 1,3 Benzoxazol 4 Yloxy Ethanol
Retrosynthetic Analysis of the 2-(1,3-Benzoxazol-4-yloxy)ethanol Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection point is the ether bond (C-O), which is the most synthetically accessible linkage to form. youtube.comyoutube.comyoutube.com
Two principal retrosynthetic disconnections can be considered:
Disconnection A: This approach breaks the aryl ether C-O bond, leading to two key synthons: a nucleophilic Benzoxazol-4-ol (or its corresponding phenoxide) and an electrophilic 2-carbon unit, such as 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) or ethylene (B1197577) oxide . This is the most common and direct approach.
Disconnection B: A less common, multi-step approach involves disconnecting the benzoxazole (B165842) ring itself. This would involve a precursor such as 2-amino-3-(2-hydroxyethoxy)phenol, which would then undergo cyclization to form the benzoxazole ring. This route is more complex as it requires the prior installation of the hydroxyethoxy side chain onto a substituted aminophenol.
The following table summarizes the primary retrosynthetic pathways:
| Disconnection | Bond Cleaved | Resulting Precursors | Synthetic Strategy |
| A | Aryl Ether C-O | Benzoxazol-4-ol and a C2 electrophile (e.g., 2-chloroethanol) | Nucleophilic substitution (e.g., Williamson Ether Synthesis) |
| B | Oxazole Ring | 2-Amino-3-(2-hydroxyethoxy)phenol and a one-carbon electrophile | Ring formation/Cyclization |
This table illustrates the primary retrosynthetic disconnections for this compound.
For the purpose of this article, we will focus on the more direct and widely applicable strategies derived from Disconnection A.
Direct Synthetic Pathways to this compound
The forward synthesis, guided by the primary retrosynthetic analysis, primarily involves the formation of an ether bond.
The core of the synthesis is the alkylation of the hydroxyl group of a Benzoxazol-4-ol derivative. In this reaction, the phenolic hydroxyl group is made to react with an alkylating agent containing a two-carbon chain with a leaving group. The key starting material is Benzoxazol-4-ol, which acts as the nucleophile after deprotonation.
The general reaction is: Benzoxazol-4-ol + Electrophilic 2-carbon synthon → this compound
The Williamson ether synthesis is a classic and highly effective method for preparing asymmetrical ethers and is well-suited for the synthesis of this compound. byjus.comwikipedia.org The reaction proceeds via an S\textsubscript{N}2 mechanism. masterorganicchemistry.comlibretexts.org
The process involves two main steps:
Deprotonation: The phenolic hydroxyl group of Benzoxazol-4-ol is deprotonated using a suitable base to form the more nucleophilic benzoxazol-4-oxide anion. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or stronger bases like sodium hydride (NaH). miracosta.eduyoutube.com
Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide, such as 2-chloroethanol or 2-bromoethanol. masterorganicchemistry.com The halide ion serves as the leaving group, resulting in the formation of the desired ether linkage.
The choice of a primary alkyl halide is crucial because secondary and tertiary halides tend to favor elimination reactions over substitution. wikipedia.orgmasterorganicchemistry.com
A typical reaction scheme is as follows:
Benzoxazol-4-ol + Base (e.g., NaH) → Sodium benzoxazol-4-oxide + H₂
Sodium benzoxazol-4-oxide + 2-Chloroethanol → this compound + NaCl
While the Williamson synthesis is robust, modern organic synthesis often seeks milder and more efficient catalytic methods. Transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for forming C-O bonds.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.org In a variation suitable for this synthesis, Benzoxazol-4-ol could be coupled with a haloethanol. However, the more common Ullmann approach involves coupling an aryl halide with an alcohol. wikipedia.orgacs.org Therefore, a 4-halobenzoxazole could be reacted with ethylene glycol in the presence of a copper catalyst. Modern Ullmann reactions can be performed at lower temperatures (80-120°C) with the use of specific ligands. nih.govorganic-chemistry.org
Palladium-Catalyzed Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination has been extended to ether synthesis, allowing for the palladium-catalyzed coupling of aryl halides or triflates with alcohols. google.comorganic-chemistry.org This method is known for its high efficiency, mild reaction conditions, and broad substrate scope. google.com In this context, a 4-bromo or 4-iodobenzoxazole could be coupled with ethylene glycol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
| Method | Reactants | Catalyst/Reagents | Typical Conditions |
| Williamson Ether Synthesis | Benzoxazol-4-ol, 2-Chloroethanol | Strong Base (NaH, K₂CO₃) | 50-100°C, Polar aprotic solvent (DMF, Acetonitrile) wikipedia.org |
| Ullmann Condensation | 4-Halobenzoxazole, Ethylene Glycol | Cu(I) salt, Ligand (e.g., phenanthroline) | 80-160°C, Polar solvent (DMF, DMSO) nih.gov |
| Buchwald-Hartwig Etherification | 4-Halobenzoxazole, Ethylene Glycol | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand | Room temp to 120°C, Toluene or Dioxane google.com |
This table provides a comparative overview of the primary direct synthetic pathways.
Exploration of Green Chemistry Principles in Synthetic Design
Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. chegg.com
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.orglibretexts.org While effective, these solvents are under scrutiny due to their toxicity and difficulty in disposal.
Green alternatives are actively being explored:
Alcohols as Solvents: Using an alcohol, such as ethanol (B145695), as the solvent can be a greener choice, although it may lead to slower reaction rates compared to polar aprotic solvents. masterorganicchemistry.com
Ionic Liquids and Deep Eutectic Solvents: These materials are gaining attention as environmentally benign reaction media due to their low vapor pressure and potential for recyclability. numberanalytics.com
Aqueous Media: The use of water as a solvent is highly desirable. Surfactant-assisted Williamson synthesis in aqueous media has been developed, where micelles help to bring the organic reactants together. researchgate.net
Solvent-Free Conditions: In some cases, reactions can be carried out under solvent-free conditions, often with microwave assistance to accelerate the reaction, which significantly reduces waste. chegg.com
| Solvent | Classification | Green Chemistry Considerations | References |
| DMF, DMSO | Polar Aprotic | Effective but have toxicity and disposal concerns. | wikipedia.org, libretexts.org |
| Acetonitrile | Polar Aprotic | Common, but also has toxicity concerns. | wikipedia.org |
| Ethanol | Protic | Greener alternative, biodegradable. Reaction may be slower. | masterorganicchemistry.com |
| Water | Protic | The greenest solvent, requires phase-transfer catalysis or surfactants for water-insoluble substrates. | researchgate.net |
| Ionic Liquids | - | Low volatility, potential for recycling, but toxicity and biodegradability must be assessed. | numberanalytics.com |
| None (Solvent-Free) | - | Ideal for waste reduction, often requires energy input like microwave irradiation. | chegg.com |
This interactive data table outlines various solvents and their implications from a green chemistry perspective.
Catalyst Development for Enhanced Sustainability
Information regarding the development of sustainable catalysts specifically for the synthesis of this compound is not available. General trends in benzoxazole synthesis have moved towards greener catalysts to minimize environmental impact. These efforts often focus on replacing hazardous reagents and solvents, improving energy efficiency, and enabling catalyst recyclability. However, no studies were identified that applied these principles directly to the synthesis of the target compound.
Optimization of Reaction Conditions for Yield and Selectivity
Specific data on the optimization of reaction conditions such as temperature, pressure, and reagent stoichiometry for the synthesis of this compound could not be located. The optimization of these parameters is crucial for maximizing the yield and purity of a chemical product.
Temperature and Pressure Effects
There is no available research detailing the effects of temperature and pressure on the synthesis of this compound. Such studies would be essential to determine the optimal thermodynamic and kinetic parameters for the reaction, influencing both reaction rate and product distribution.
Reagent Stoichiometry and Addition Sequences
Details concerning the optimal reagent stoichiometry and the sequence of their addition for the synthesis of this compound are not described in the available literature. The molar ratios of the precursors and the order in which they are introduced into the reaction vessel are critical variables that control the formation of the desired product and minimize the generation of byproducts.
Role As a Precursor and Synthetic Intermediate in Organic Synthesis
Derivatization of the Hydroxyl Group for Further Chemical Transformations
The terminal hydroxyl group of 2-(1,3-Benzoxazol-4-yloxy)ethanol is a key site for chemical modification, allowing for the extension of the molecular structure. This functional group can undergo a variety of derivatization reactions to introduce new functionalities. researchgate.net Common transformations for hydroxyl groups include:
Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters. For instance, acetylation can be performed using acetic anhydride. nih.gov
Etherification: Conversion into ethers through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile. epo.org
Conversion to Halides: Treatment with reagents such as thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a halogen, creating a reactive site for nucleophilic substitution reactions.
Sulfonation: Reaction with sulfonyl chlorides to form sulfonate esters, which are excellent leaving groups in substitution and elimination reactions. researchgate.net
These derivatization strategies significantly enhance the synthetic utility of this compound, enabling its incorporation into a wide array of more complex molecules.
Utilization in C-N and C-C Coupling Reactions
While direct examples of C-N and C-C coupling reactions involving this compound are not extensively documented in publicly available literature, its structure is well-suited for such transformations. After converting the hydroxyl group to a better leaving group (e.g., a tosylate or a halide), the molecule can participate in various coupling reactions. For instance, it could potentially be used in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination for C-N bond formation or the Suzuki and Heck reactions for C-C bond formation. The benzoxazole (B165842) moiety itself can also be subject to coupling reactions under specific conditions.
Application in the Construction of Polycyclic Heterocyclic Systems
The inherent structure of this compound, being a benzoxazole derivative, already places it within the family of heterocyclic compounds. nih.gov Its primary application in this context is as a starting material to build larger, more complex polycyclic systems. By utilizing the reactive hydroxyl group, chemists can link this benzoxazole-containing fragment to other cyclic or heterocyclic units, thereby constructing elaborate molecular frameworks. epo.org An example of this is the synthesis of ether-linked piperazinyl pyrazine (B50134) derivatives, where the benzoxazole ethanol (B145695) moiety is coupled with a pyrazine ring system. epo.org
Strategic Intermediate for Complex Molecule Synthesis
The utility of this compound as a strategic intermediate is demonstrated in its application in the synthesis of specific classes of complex molecules.
A documented application of this compound is in the synthesis of 2-(1,3-Benzoxazol-4-yloxy)ethyl 3-(1-piperazinyl)-2-pyrazinyl ether. epo.org In this synthesis, the hydroxyl group of this compound is deprotonated with a base like potassium tert-butoxide to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a chlorine atom from 2-chloro-3-(1-piperazinyl)pyrazine (B1317695) in a nucleophilic aromatic substitution reaction. epo.org This reaction creates a new ether linkage, connecting the benzoxazole-containing side chain to the pyrazine ring via a piperazine (B1678402) linker. epo.org
Table 1: Synthesis of an Ether-Linked Piperazinyl Pyrazine Derivative
| Step | Reactants | Reagents | Product |
| 1 | 4-Hydroxybenzoxazole, Ethylene (B1197577) Carbonate | K₂CO₃, DMF | This compound |
| 2 | This compound, 2-Chloro-3-(1-piperazinyl)pyrazine | KOt-Bu, Dioxane | 2-(1,3-Benzoxazol-4-yloxy)ethyl 3-(1-piperazinyl)-2-pyrazinyl ether |
Data sourced from EP 1178973 B1 epo.org
There is no specific information in the reviewed scientific literature that details the use of this compound as a direct precursor to substituted anilines or their conjugates. While other benzoxazole derivatives, such as 4-(1,3-benzoxazol-2-yl)aniline, are known, the synthetic pathway from the title compound to an aniline (B41778) derivative is not described. smolecule.comsigmaaldrich.com
Mechanistic Investigations of Reactions Involving 2 1,3 Benzoxazol 4 Yloxy Ethanol
Elucidation of Reaction Mechanisms in Synthetic Pathways
There is no specific literature detailing the elucidation of reaction mechanisms for synthetic pathways directly involving 2-(1,3-Benzoxazol-4-yloxy)ethanol. General synthetic routes for 4-alkoxy-1,3-benzoxazoles typically involve the O-alkylation of a 1,3-benzoxazol-4-ol precursor. In the case of this compound, this would presumably involve the reaction of 1,3-benzoxazol-4-ol with a suitable 2-haloethanol or ethylene (B1197577) oxide. However, specific mechanistic studies, including computational modeling or isotopic labeling experiments to confirm the reaction pathway for this exact compound, have not been reported.
Kinetic Studies of Key Transformation Steps
No kinetic data, such as reaction rates, activation energies, or the determination of reaction orders, have been published for the key transformation steps in the synthesis or subsequent reactions of this compound. Such studies are crucial for understanding and optimizing reaction conditions but appear not to have been a focus of research for this specific molecule.
Conformational Dynamics and Stereochemical Influences on Reactivity
There is a lack of research on the conformational dynamics of this compound. Studies involving techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or computational chemistry to determine the preferred conformations of the ethoxy side chain and its influence on the reactivity of the benzoxazole (B165842) ring system have not been documented. Consequently, there is no information on how stereochemistry might affect the chemical behavior of this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS allows for the calculation of the molecular formula.
For 2-(1,3-Benzoxazol-4-yloxy)ethanol (C₉H₉NO₃), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). The expected monoisotopic mass is 179.05824 Da. An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a value in very close agreement with this theoretical mass. For instance, a measured m/z value for the protonated molecule [M+H]⁺ would be anticipated around 180.0655, confirming the elemental composition.
Table 1: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 180.0655 |
| [M+Na]⁺ | 202.0475 |
| [M+K]⁺ | 218.0214 |
Note: The data in this table is predicted and serves as a reference for expected experimental outcomes. Actual experimental values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Based on the structure, a set of distinct signals is predicted. The aromatic protons of the benzoxazole (B165842) ring system are expected to appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the ethoxy side chain would be observed in the more upfield region. The methylene (B1212753) protons adjacent to the oxygen atoms (-O-CH₂-CH₂-OH) would likely appear as two distinct triplets, and the hydroxyl proton would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (benzoxazole) | ~8.1 | s | - |
| Aromatic H | 6.8 - 7.5 | m | - |
| -O-CH₂- | ~4.2 | t | ~5 |
| -CH₂-OH | ~3.9 | t | ~5 |
| -OH | Variable | br s | - |
Note: These are predicted values. Actual chemical shifts and coupling constants can be influenced by the solvent and other experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum for this compound is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms of the benzoxazole ring will resonate at lower field (δ 100-160 ppm) due to the influence of the aromatic system and the heteroatoms. The two aliphatic carbons of the ethanol (B145695) side chain will appear at a higher field.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (benzoxazole) | ~152 |
| Aromatic C | 105 - 150 |
| -O-CH₂- | ~70 |
| -CH₂-OH | ~61 |
Note: These are predicted values based on analogous structures.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would primarily show a cross-peak between the two methylene groups of the ethanol side chain, confirming their adjacent positions. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ugm.ac.id It would be used to definitively assign which protons are attached to which carbon atoms, for example, linking the proton signals of the ethoxy group to their corresponding carbon signals. ugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the protons of the -O-CH₂- group and the carbon atom of the benzoxazole ring to which the ether linkage is attached. ugm.ac.id
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. researchgate.netnih.gov
The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-3000 cm⁻¹ region. The C=N stretching of the benzoxazole ring is expected around 1600-1650 cm⁻¹. The C-O stretching vibrations of the ether and alcohol groups would likely be found in the 1000-1300 cm⁻¹ range. researchgate.net
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=N (benzoxazole) | 1600-1650 |
| C-O (ether, alcohol) | 1000-1300 |
Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment.
X-ray Crystallography for Solid-State Structural Determination
As of the latest literature search, no publicly available single-crystal X-ray diffraction data for this compound has been reported. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient quality. Should such data become available, it would provide the ultimate confirmation of the molecular structure and offer insights into its solid-state properties.
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Applications for Functional Materials
The synthesis of novel functional materials is a rapidly expanding field, and the benzoxazole (B165842) moiety is a valuable building block. The traditional synthesis of benzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. Future research into 2-(1,3-Benzoxazol-4-yloxy)ethanol will likely focus on leveraging its reactive hydroxyl group to incorporate it into larger polymeric structures. This could lead to the development of new materials with tailored thermal, mechanical, and electronic properties.
The exploration of green chemistry approaches is also a significant trend. nih.gov The use of environmentally benign catalysts and solvents in the synthesis of benzoxazole derivatives is an active area of research that can be extended to the production of this compound and its derivatives. nih.gov
| Potential Functional Material | Synthetic Strategy | Potential Application |
| Poly(benzoxazole-ether)s | Polycondensation of dihydroxy-benzoxazole monomers | High-performance thermoplastics |
| Benzoxazole-functionalized resins | Grafting onto existing polymer backbones | Advanced adhesives and coatings |
| Metal-organic frameworks (MOFs) | Coordination with metal ions | Gas storage and separation |
Integration into Automated Synthesis Platforms
The rise of automated synthesis platforms offers a powerful tool for accelerating the discovery and optimization of new molecules. By integrating the synthesis of this compound and its derivatives into such platforms, researchers can rapidly generate libraries of related compounds. This high-throughput approach allows for the systematic exploration of structure-activity relationships, which is crucial for identifying candidates with desired properties.
Automated platforms can handle multi-step syntheses, purification, and characterization, significantly reducing the time and resources required for traditional laboratory work. This would enable the efficient exploration of the chemical space around the this compound scaffold.
High-Throughput Screening for Non-Biological Catalytic Applications
While benzoxazole derivatives are well-known for their biological activities, their potential in non-biological catalysis is an emerging area of interest. nih.gov High-throughput screening (HTS) techniques, which allow for the rapid testing of thousands of compounds, can be employed to identify catalytic activity in derivatives of this compound. nih.gov
Potential catalytic applications could include roles in organic synthesis, such as in cross-coupling reactions or asymmetric catalysis. The ability to modify the substituents on the benzoxazole ring and the ethanol (B145695) side chain provides a means to fine-tune the electronic and steric properties of the molecule, which is key to developing efficient and selective catalysts. nih.gov
| Screening Library | Target Reaction | Potential Outcome |
| Substituted benzoxazole derivatives | Suzuki-Miyaura cross-coupling | Identification of novel phosphine-free ligands |
| Chiral benzoxazole-based ligands | Asymmetric hydrogenation | Development of enantioselective catalysts |
| Metal complexes of benzoxazoles | Oxidation reactions | Discovery of robust and efficient oxidation catalysts |
Design and Synthesis of Derivatives for Optoelectronic Applications
Benzoxazole-containing compounds are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. This has led to their investigation for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. The design and synthesis of derivatives of this compound with tailored optoelectronic properties is a promising avenue for future research.
By introducing various electron-donating or electron-withdrawing groups onto the benzoxazole ring, it is possible to tune the emission color and quantum efficiency of the resulting molecules. The ethanol side chain also offers a convenient point for further functionalization to improve solubility, film-forming properties, and charge transport characteristics. The goal would be to create a new class of materials that can contribute to the development of more efficient and stable optoelectronic devices. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1,3-Benzoxazol-4-yloxy)ethanol, and how can reaction conditions be systematically optimized?
- Methodology : Begin with nucleophilic substitution between 4-hydroxybenzoxazole and ethylene oxide derivatives. Optimize solvent polarity (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and catalyst use (e.g., glacial acetic acid for protonation, as in ). Monitor progress via TLC or HPLC. For greener synthesis, consider ionic liquid catalysts to enhance yield and reduce waste, as demonstrated in benzoxazole derivative syntheses .
- Critical Parameters : Adjust molar ratios (1:1.2 for limiting reagent), reaction time (4–8 hours), and post-reaction purification (column chromatography or recrystallization).
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR : Use - and -NMR to confirm the benzoxazole ring’s substitution pattern and ethoxy linkage. Compare chemical shifts with analogous compounds (e.g., 2-(5,6-dimethyl-1,3-benzoxazol-2-yl) derivatives in ).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
- X-ray Crystallography : For structural elucidation, employ SHELX programs ( ) to refine crystal data, as seen in benzothiazole-imine derivatives ( ).
- Validation : Cross-reference spectral data with computational predictions (DFT calculations) to resolve ambiguities.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are its potential molecular targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with enzymes (e.g., cytochrome P450 or kinases). Compare with structurally similar bioactive benzoxazoles ().
- QSAR Analysis : Train models using datasets of benzoxazole derivatives’ bioactivity (e.g., antimicrobial IC values from ). Validate with leave-one-out cross-validation.
- Target Identification : Prioritize targets based on binding affinity scores (< -8.0 kcal/mol) and known roles in disease pathways.
Q. How can researchers resolve contradictions in reported biological activities of benzoxazole derivatives, such as varying antimicrobial efficacy?
- Analysis Framework :
- Experimental Reproducibility : Standardize assay conditions (e.g., Mueller-Hinton agar for bacterial strains, 24-hour incubation).
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using meta-data from and .
- Statistical Validation : Apply ANOVA to assess significance of activity differences across studies.
- Case Study : If a study reports low antifungal activity but high antibacterial efficacy, investigate cell wall permeability differences via logP calculations.
Q. What strategies are recommended for crystallizing this compound, and how can twinning or poor diffraction be addressed?
- Crystallization Protocols :
- Solvent Screening : Test ethanol/water mixtures or DMSO/ethyl acetate gradients.
- Temperature Gradients : Slow cooling from 50°C to 4°C to enhance crystal quality.
- Data Collection & Refinement :
- Use SHELXL ( ) for high-resolution data. For twinned crystals, apply HKL-3000 or XDS for integration.
- Example: The crystal structure of 2-({4-[4-(1H-Benzimidazol-2-yl)phenyl]-1H-1,2,3-triazol-1-yl}methoxy)ethanol ( ) required iterative refinement of anisotropic displacement parameters.
Q. How does the electronic structure of the benzoxazole ring influence the compound’s reactivity in catalytic or photophysical applications?
- Theoretical Insights :
- DFT Calculations : Compute HOMO-LUMO gaps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to predict electron-withdrawing/donating effects.
- Comparative Analysis : Contrast with 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (), where sulfur substitution alters conjugation.
- Applications : Design fluorescence probes by modifying the ethoxy side chain’s length (e.g., analogous to [4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol in ).
Methodological Guidelines
- Synthesis : Prioritize solvent-free or microwave-assisted methods for scalability ().
- Data Interpretation : Use Principal Component Analysis (PCA) to deconvolute overlapping spectral signals (e.g., -NMR aromatic regions).
- Ethical Compliance : Adhere to waste disposal protocols for ethoxy-containing compounds ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
